N-(4-(N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C21H24N2O4S2 and its molecular weight is 432.55. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds involve the preparation of furfuryl cyanoacetamide through condensation, which is then used in the synthesis of compounds like 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes. These compounds are further reacted to yield new Schiff bases, characterized using IR, 1H NMR, and mass spectral data, indicating a foundational method for developing compounds with potential bioactivity (Arora et al., 2013).
Antimicrobial Activity
Compounds synthesized from furan and thiophene derivatives have been screened for antimicrobial activity. Research shows that specific furan and thiophene-based compounds exhibit antimicrobial properties against various microbial strains, suggesting their potential application in developing new antimicrobial agents (Trotsko et al., 2014).
Corrosion Inhibition
Thiophene derivatives, including those similar to the queried compound, have been evaluated as corrosion inhibitors. For example, specific synthesized Schiff bases of thiophene have shown effective corrosion inhibition properties on mild steel in acidic media. This application is critical in industrial settings where corrosion resistance is paramount (Daoud et al., 2014).
Antitumor and Drug Metabolism Studies
Compounds related to the query have been applied in drug metabolism studies, demonstrating the preparation of mammalian metabolites of specific biaryl-bis-sulfonamide compounds. Such research underscores the role of microbial-based surrogate biocatalytic systems in producing metabolites for structural characterization, offering insights into drug metabolism and potential antitumor activities (Zmijewski et al., 2006).
Dye-Sensitized Solar Cells
Furan and thiophene derivatives are utilized in the synthesis of dyes for dye-sensitized solar cells (DSSCs). These compounds, when used as conjugated linkers in phenothiazine-based dyes, significantly affect the photovoltaic performance of DSSCs. Research indicates that furan-linked compounds can enhance solar energy-to-electricity conversion efficiency, showcasing their potential in renewable energy technologies (Kim et al., 2011).
properties
IUPAC Name |
N-[4-[furan-2-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-3-21(24)22-17-8-9-20(16(2)14-17)29(25,26)23(15-18-6-4-12-27-18)11-10-19-7-5-13-28-19/h4-9,12-14H,3,10-11,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYFONBFJTWAJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.